molecular formula C10H8IN3O2 B3039346 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid CAS No. 1017794-43-2

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid

Cat. No.: B3039346
CAS No.: 1017794-43-2
M. Wt: 329.09 g/mol
InChI Key: LQKIUOGHFVHQPX-UHFFFAOYSA-N
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Description

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid: is a heterocyclic compound that features a pyrazole ring substituted with an amino group at position 5, an iodophenyl group at position 1, and a carboxylic acid group at position 4

Biochemical Analysis

Biochemical Properties

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutants . These interactions are characterized by the formation of strong hydrogen bonds and covalent binding, which inhibit the activity of these receptors and potentially modulate various signaling pathways involved in cell growth and differentiation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with FGFRs can lead to the inhibition of downstream signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with the active sites of FGFRs, leading to enzyme inhibition . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of FGFR activity, resulting in significant changes in cellular function and behavior. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in preclinical studies. Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. It interacts with various enzymes and cofactors involved in the metabolism of amino acids and nucleotides . These interactions can affect metabolic flux and alter the levels of key metabolites, potentially influencing cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent localization to target sites such as the cytoplasm and nucleus. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other regulatory proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its effective participation in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate to yield the pyrazole ring. The resulting intermediate is then subjected to further functionalization to introduce the amino and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

5-amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKIUOGHFVHQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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